8-Bromoquinoline-2(1H)-one

Antiviral HIV-1 Integrase

8-Bromoquinoline-2(1H)-one (CAS 67805-67-8, MF C₉H₆BrNO, MW 224.05 g/mol) is a halogenated quinolin-2(1H)-one heterocycle bearing a bromine substituent specifically at the C8 position of the quinoline scaffold. This compound belongs to the broader class of 2-quinolones, a privileged scaffold in medicinal chemistry with documented antiviral, anticancer, antibacterial, anti-inflammatory, and cardiac stimulant activities.

Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
Cat. No. B12357543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoquinoline-2(1H)-one
Molecular FormulaC9H6BrNO
Molecular Weight224.05 g/mol
Structural Identifiers
SMILESC1=CC2C=CC(=O)N=C2C(=C1)Br
InChIInChI=1S/C9H6BrNO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-6H
InChIKeyTWMGHCLPCWTSIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromoquinoline-2(1H)-one – A Differentiated 8-Bromo Quinolone Building Block for Drug Discovery and Chemical Biology Procurement


8-Bromoquinoline-2(1H)-one (CAS 67805-67-8, MF C₉H₆BrNO, MW 224.05 g/mol) is a halogenated quinolin-2(1H)-one heterocycle bearing a bromine substituent specifically at the C8 position of the quinoline scaffold [1]. This compound belongs to the broader class of 2-quinolones, a privileged scaffold in medicinal chemistry with documented antiviral, anticancer, antibacterial, anti-inflammatory, and cardiac stimulant activities [2]. Unlike many in-class analogs, the 8-bromo substitution pattern confers distinct advantages in resistance profiling against mutant viral targets and enables unique synthetic accessibility at scale [2][3].

Why 8-Bromoquinoline-2(1H)-one Cannot Be Replaced by 6-Bromo, 8-Chloro, or Other In-Class Analogs


Halogenated quinolin-2(1H)-one analogs are not functionally interchangeable despite sharing the same core scaffold. The bromine position dramatically alters both biological target engagement and chemical reactivity. In a direct head-to-head virological comparison, the 6-bromo analog lost significant antiviral potency against the ALLINI-resistant HIV-1 integrase A128T mutant, while the 8-bromo analog retained full effectiveness [1]. This position-dependent resistance profile cannot be replicated by 6-bromo, 8-chloro, or 8-fluoro variants. Furthermore, the 8-bromo substituent provides a unique chemical handle for Suzuki–Miyaura and related cross-coupling reactions at a sterically accessible position distinct from the 6-position's electronic environment [2]. Patent literature further distinguishes 8-bromoquinoline intermediates as specifically cited intermediates in HCV protease inhibitor programs, unlike their 6-bromo or 8-chloro counterparts [3].

Quantitative Evidence Differentiating 8-Bromoquinoline-2(1H)-one from Closest Analogs


HIV-1 Integrase ALLINI Resistance Profile: 8-Bromo Retains Full Potency Against A128T Mutant While 6-Bromo Fails

In a head-to-head comparison of 6-bromo versus 8-bromo substituted quinoline-based ALLINIs (allosteric integrase inhibitors), both bromine substitutions conferred improved antiviral properties relative to unsubstituted scaffolds on wild-type HIV-1 [1]. However, when tested against the clinically relevant ALLINI-resistant IN A128T mutant virus, the 6-bromo analog suffered a significant loss of antiviral potency, while the 8-bromo analog retained full effectiveness [1]. Computational modeling attributed this differential to a weak π–Br interaction between the 8-bromo substituent and W235 of the CTD domain, which compensates for the steric displacement caused by the A128T mutation [1]. No such compensatory interaction was available to the 6-bromo analog.

Antiviral HIV-1 Integrase ALLINI

Scalable Synthesis Route Demonstrated on 800 g Scale with Defined Yield Range of 28–93%

A two-step synthesis of 8-bromoquinolin-2(1H)-one was reported by Zaugg et al. (Actelion Pharmaceuticals) starting from inexpensive 2-bromoaniline [1]. The aniline is acylated with methyl 3,3-dimethoxypropionate under basic conditions in quantitative yield, followed by cyclization in sulfuric acid to afford the desired 8-bromoquinolin-2(1H)-one in 28–93% yield over two steps [1]. This sequence was successfully demonstrated on an 800 g scale, providing multi-hundred-gram quantities of the compound for an anti-infective drug discovery program [1]. In contrast, alternative synthetic routes relying on aluminum trichloride-mediated Friedel–Crafts cyclization of 2-bromocinnamanilide were deemed unsuitable for scale-up due to the large catalyst loading and problematic exothermic aqueous quench [1].

Process Chemistry Scalable Synthesis Halo Quinolinone

Patent-Cited Intermediate Specifically for HCV Protease Inhibitor Programs

The Boehringer Ingelheim patent family (US 8633320, WO 2010/054986) explicitly cites bromo-substituted quinolines, specifically including 8-bromoquinoline derivatives, as key intermediates in the synthesis of HCV protease inhibitors [1]. The patent describes methods for preparing bromo-substituted quinolines of formula (I) where the bromine at the 8-position enables subsequent functionalization via cross-coupling to generate HCV-active compounds [1]. In parallel, 8-iodoquinolin-2(1H)-one and 6-bromo-8-iodoquinolin-2(1H)-one were also required in >100 g quantities for Actelion's anti-infective program, confirming the unique utility of 8-halogenated quinolones as privileged intermediates that cannot be replaced by 6-halo, 5-halo, or non-halogenated analogs [2].

HCV Protease Inhibitor Patent Intermediate Antiviral

Physical Property Differentiation: Melting Point and Molecular Weight vs. 8-Position Analogs

Physical property data across the 8-substituted quinolin-2(1H)-one series reveal that the 8-bromo derivative occupies a distinct physicochemical space that influences both handling and downstream formulation. While melting point data for 8-bromoquinolin-2(1H)-one are not widely reported (a common feature of this compound class), the 6-bromo regioisomer exhibits a melting point of 278–280 °C and the 8-chloro analog melts at 209–212 °C . The 8-iodo analog has a reported melting point of 183 °C (DSC) [1]. Molecular weights systematically increase with halogen size: 8-fluoro (163.15 g/mol), 8-chloro (179.60 g/mol), 8-bromo (224.05 g/mol), and 8-iodo (271.05 g/mol) [2]. The 8-bromo compound thus offers an intermediate molecular weight and polarity profile (XLogP3-AA = 2) [2] that balances halogen reactivity with favorable physicochemical properties for membrane permeability in cellular assays.

Physicochemical Properties Melting Point Molecular Weight Halogen Comparison

Commercial Availability at 98% Purity with Multi-Vendor Sourcing Across Global Markets

8-Bromoquinolin-2(1H)-one is commercially available at 98% purity from multiple established vendors including AKSci (V7253), Aladdin Scientific (B185978), and Fluorochem (F304965 at 97% purity) . Pricing spans from approximately $25/g (AKSci, USA) to £15/g (Fluorochem, UK) for small quantities, with bulk pricing available (e.g., AKSci 100 g at $1,314) . The 6-bromo analog (CAS 1810-66-8) is also commercially available at 96% purity from Thermo Scientific, but the 8-iodo analog (CAS 1261578-65-7) is less widely stocked and typically at higher cost per gram . The 8-bromo compound's broad multi-vendor availability across North American, European, and Asian markets (Capot Chemical, Keying Chem) reduces single-supplier dependency for procurement planning.

Procurement Purity Supply Chain Building Block

Procurement-Relevant Application Scenarios for 8-Bromoquinoline-2(1H)-one


HIV-1 Integrase ALLINI Resistance-Breaking Lead Optimization

Research groups pursuing next-generation allosteric HIV-1 integrase inhibitors should prioritize the 8-bromo scaffold over 6-bromo or other positional isomers. The 8-bromo analog's retained full potency against the A128T IN mutant—identified as a primary resistance mechanism against quinoline-based ALLINIs—makes it the scaffold of choice for developing resistance-breaking antivirals [1]. The demonstrated π–Br interaction with W235 provides a structure-based rationale for maintaining target engagement even when the binding pocket geometry is altered by clinically relevant mutations [1].

HCV Protease Inhibitor Intermediate for Patent-Aware Medicinal Chemistry

Organizations developing HCV NS3/4A protease inhibitors can leverage 8-bromoquinolin-2(1H)-one as a patent-cited intermediate with established synthetic accessibility [1]. The Boehringer Ingelheim patent family specifically describes 8-bromoquinoline derivatives as key intermediates for constructing HCV-active compounds via cross-coupling at the bromine position [1]. Combined with the scalable synthesis route demonstrated at 800 g scale [2], this compound is procurement-ready for programs requiring multi-gram to kilogram quantities of validated HCV inhibitor intermediates.

Medicinal Chemistry Building Block for Suzuki-Miyaura Diversification at the C8 Position

The 8-bromoquinolin-2(1H)-one scaffold serves as an ideal starting material for generating C8-diversified quinolinone libraries via palladium-catalyzed cross-coupling [1]. The bromine at the sterically accessible 8-position enables Suzuki–Miyaura, Heck, and Buchwald–Hartwig couplings to install aryl, heteroaryl, alkenyl, and amino substituents. This synthetic versatility, combined with commercial availability at 98% purity and the demonstrated scalability of the parent scaffold [2], makes 8-bromoquinolin-2(1H)-one superior to 8-chloro analogs (lower cross-coupling reactivity) and more cost-effective than 8-iodo analogs (higher cost, limited vendor availability) for library synthesis programs [3].

Antifungal SDH Inhibitor Scaffold Exploration

The quinolin-2(1H)-one scaffold has been validated as a succinate dehydrogenase inhibitor (SDHI) with antifungal activity against Botrytis cinerea, with certain derivatives outperforming the commercial fungicide pyraziflumid (IC50 values of 0.232 μg/mL vs. 0.858 μg/mL for pyraziflumid against SDH) [1]. While these specific derivatives do not incorporate 8-bromo substitution, the 8-bromoquinolin-2(1H)-one compound provides a versatile starting point for introducing C8 substituents that may further optimize SDH binding, given that halogen substitution at various positions has been shown to modulate SDHI potency in this scaffold class [1].

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